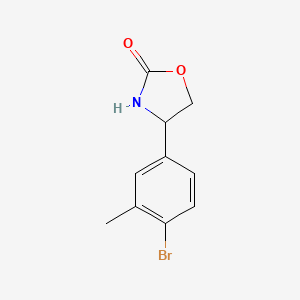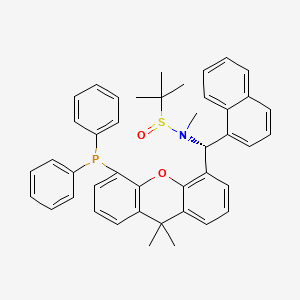
5-Amino-1-pentyl-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Amino-1-pentylpyridin-2(1h)-one is a heterocyclic organic compound with a pyridine ring substituted with an amino group and a pentyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-pentylpyridin-2(1h)-one typically involves the following steps:
Starting Material: The synthesis begins with pyridine-2(1h)-one.
Alkylation: The pyridine-2(1h)-one is alkylated with a pentyl halide (e.g., pentyl bromide) under basic conditions to introduce the pentyl chain.
Amination: The resulting 1-pentylpyridin-2(1h)-one is then subjected to amination using an appropriate amine source, such as ammonia or an amine derivative, to introduce the amino group at the 5-position.
Industrial Production Methods
Industrial production of 5-Amino-1-pentylpyridin-2(1h)-one may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and continuous flow reactors may be employed to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-pentylpyridin-2(1h)-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
5-Amino-1-pentylpyridin-2(1h)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-Amino-1-pentylpyridin-2(1h)-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to participate in hydrogen bonding, hydrophobic interactions, and other molecular interactions that influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-Amino-1-hexylpyridin-2(1h)-one: Similar structure with a hexyl chain instead of a pentyl chain.
5-Amino-1-butylpyridin-2(1h)-one: Similar structure with a butyl chain instead of a pentyl chain.
5-Amino-1-pentylpyridin-3(1h)-one: Similar structure with the amino group at the 3-position instead of the 5-position.
Uniqueness
5-Amino-1-pentylpyridin-2(1h)-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The presence of the pentyl chain and the amino group at the 5-position provides distinct properties compared to its analogs.
Properties
Molecular Formula |
C10H16N2O |
|---|---|
Molecular Weight |
180.25 g/mol |
IUPAC Name |
5-amino-1-pentylpyridin-2-one |
InChI |
InChI=1S/C10H16N2O/c1-2-3-4-7-12-8-9(11)5-6-10(12)13/h5-6,8H,2-4,7,11H2,1H3 |
InChI Key |
GEYFZSDVLIHYKI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCN1C=C(C=CC1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Imidazo[1,2-a]pyridine-8-carboxylic acid,2-(1-methylethyl)-](/img/structure/B13640613.png)



![(2Z)-3-[1-(3-amino-3-oxopropyl)-3-(3,4-difluorophenyl)-1H-pyrazol-4-yl]-2-cyanoacrylic acid](/img/structure/B13640628.png)

![Tert-butyl 4-[ethyl(methoxy)amino]piperidine-1-carboxylate](/img/structure/B13640643.png)
![6-Oxabicyclo[3.2.1]octan-2-ylmethanamine](/img/structure/B13640648.png)



